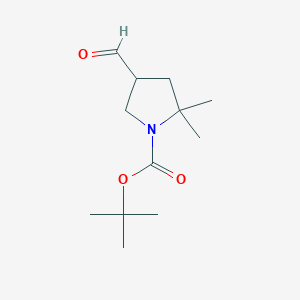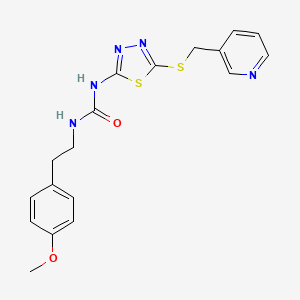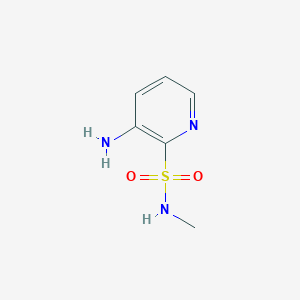
3-amino-N-metilpiridina-2-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-methylpyridine-2-sulfonamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol It is characterized by the presence of an amino group, a methyl group, and a sulfonamide group attached to a pyridine ring
Aplicaciones Científicas De Investigación
3-amino-N-methylpyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary targets of 3-amino-N-methylpyridine-2-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folate in bacteria .
Mode of Action
3-amino-N-methylpyridine-2-sulfonamide interacts with its targets by inhibiting their activity. The compound’s structural similarity to p-aminobenzoic acid (PABA) allows it to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria, leading to a deficiency of tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids. Therefore, its deficiency leads to the inhibition of DNA synthesis and bacterial growth .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of dihydropteroate synthetase by 3-amino-N-methylpyridine-2-sulfonamide results in the disruption of DNA synthesis in bacteria, leading to the inhibition of bacterial growth and replication . This makes the compound effective against a wide range of bacterial infections.
Action Environment
The action of 3-amino-N-methylpyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution in the body. Additionally, the presence of other drugs can affect its pharmacokinetics through drug-drug interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methylpyridine-2-sulfonamide typically involves the reaction of 3-amino-2-chloropyridine with methylamine and a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-amino-N-methylpyridine-2-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N-methylpyridine-3-sulfonamide: Similar structure but with different positioning of the amino and sulfonamide groups.
N-methylpyridine-3-sulfonamide: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
3-amino-N-methylpyridine-2-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-amino-N-methylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-8-12(10,11)6-5(7)3-2-4-9-6/h2-4,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDDWMREGRRVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride](/img/structure/B2420661.png)

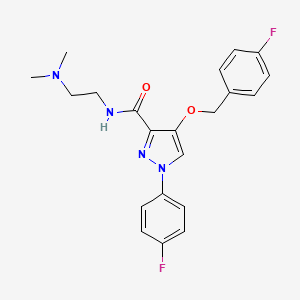
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420665.png)
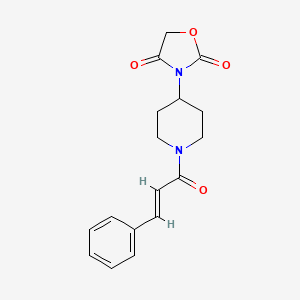
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(methylsulfanyl)benzamide](/img/structure/B2420672.png)
![Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2420673.png)
![2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol](/img/structure/B2420674.png)
![ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2420675.png)
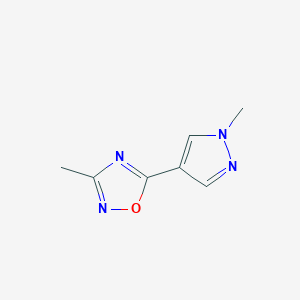

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2420682.png)
